molecular formula C12H9N3O2 B2402276 6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile CAS No. 2138267-38-4

6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile

Cat. No.: B2402276
CAS No.: 2138267-38-4
M. Wt: 227.223
InChI Key: OIFXZBCAUFYLLY-UHFFFAOYSA-N
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Description

“6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile” is a quinoline compound . Quinoline compounds are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of similar quinoline compounds has been reported in the literature. For example, the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate was effectively conducted with N-bromosuccinimide using a 150-W tungsten bulb as an initiator . This process led to the desired monobromo product in good yield .


Chemical Reactions Analysis

The chemical reactions involving similar quinoline compounds have been studied. For instance, the bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate was conducted with N-bromosuccinimide . This reaction proceeded via a radical process .

Future Directions

The future directions for the study of “6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile” could involve further exploration of its synthesis, chemical reactions, and biological activities. For instance, the synthesis of quinoline compounds from N-propargyl aniline derivatives employing tin and indium chlorides has been reported . Such studies could provide valuable insights into the potential applications of “this compound”.

Properties

IUPAC Name

6-amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-6-7-2-10-11(17-5-16-10)3-9(7)15-12(14)8(6)4-13/h2-3H,5H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFXZBCAUFYLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC3=C(C=C12)OCO3)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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